molecular formula C15H13Cl2NO2 B2386096 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide CAS No. 449158-24-1

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide

Cat. No.: B2386096
CAS No.: 449158-24-1
M. Wt: 310.17
InChI Key: FZYJHWJMOVQGCI-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chloro-2-methoxy-5-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution and methoxy group make it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-9-7-13(14(20-2)8-12(9)17)18-15(19)10-5-3-4-6-11(10)16/h3-8H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYJHWJMOVQGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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